Furazolidone-d4 Isotopic Enrichment and Chemical Purity: Comparative Benchmarking Against Unlabeled Furazolidone
Furazolidone-d4 manufactured by WITEGA exhibits isotopic purity >99 atom% D as determined by 1H NMR, with HPLC purity >99.0% and overall purity >99.0% (HPLC) . This exceeds the typical purity specifications for unlabeled furazolidone analytical standards (e.g., 99.87% for MedChemExpress HY-B1336) and meets or exceeds the isotopic enrichment thresholds (>98%) required for reliable use as an internal standard in isotope dilution mass spectrometry . The high isotopic purity minimizes cross-contribution of unlabeled analyte signal to the internal standard channel, reducing quantification bias in trace-level residue analysis .
| Evidence Dimension | Chemical Purity and Isotopic Enrichment |
|---|---|
| Target Compound Data | Furazolidone-d4: Isotopic purity >99 atom% D (1H NMR); HPLC purity >99.0%; Overall purity >99.0% (HPLC) |
| Comparator Or Baseline | Unlabeled furazolidone analytical standard: 99.87% purity; Industry threshold for isotope-labeled internal standards: >98% isotopic enrichment |
| Quantified Difference | Target compound isotopic purity >99% vs. threshold >98%; HPLC purity >99.0% vs. unlabeled 99.87% (comparable) |
| Conditions | Purity determination by HPLC; isotopic enrichment by 1H NMR |
Why This Matters
Procurement of Furazolidone-d4 with verified isotopic enrichment >99% ensures compliance with EU method validation criteria and minimizes costly revalidation due to internal standard interference.
